N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine
CAS No.: 71619-13-1
Cat. No.: VC17012365
Molecular Formula: C26H25N5
Molecular Weight: 407.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71619-13-1 |
|---|---|
| Molecular Formula | C26H25N5 |
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | N-ethyl-1-[[3-methyl-4-[(3-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-amine |
| Standard InChI | InChI=1S/C26H25N5/c1-4-27-25-14-12-20-9-5-6-11-23(20)26(25)31-29-22-13-15-24(19(3)17-22)30-28-21-10-7-8-18(2)16-21/h5-17,27H,4H2,1-3H3 |
| Standard InChI Key | JFWOXXXNXBKHAU-UHFFFAOYSA-N |
| Canonical SMILES | CCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC(=C(C=C3)N=NC4=CC=CC(=C4)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine is a disazo compound comprising a naphthalene backbone linked to two benzene rings via azo groups. The IUPAC name reflects this connectivity: N-ethyl-1-[[3-methyl-4-[(3-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-amine. The ethyl group at the terminal amine and methyl substituents on the aromatic rings contribute to its hydrophobic character, which enhances compatibility with synthetic fibers like polyester .
Table 1: Key Identifiers and Basic Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 71619-13-1 | |
| Molecular Formula | ||
| Molecular Weight | 407.5 g/mol | |
| IUPAC Name | N-ethyl-1-[[3-methyl-4-[(3-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-amine |
Synthesis and Manufacturing
Diazotization-Coupling Methodology
The synthesis follows a two-step diazotization and coupling sequence typical for azo dyes:
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Diazotization: A primary aromatic amine (e.g., 3-methylaniline) reacts with nitrous acid () under acidic conditions to form a diazonium salt.
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Coupling: The diazonium salt undergoes electrophilic substitution with a coupling agent—in this case, N-ethylnaphthalen-2-amine—to form the azo linkage.
Reaction conditions (temperature, pH, and stoichiometry) must be tightly controlled to avoid side products like triazenes or oxidative degradation. For example, excess nitrous acid can lead to over-diazotization, reducing yield. Industrial-scale production typically employs batch reactors with automated pH and temperature monitoring to ensure reproducibility .
Purification and Yield Optimization
Crude product purification involves recrystallization from ethanol or dimethylformamide (DMF), followed by chromatography if high purity is required for analytical standards. Reported yields for similar disazo dyes range from 65% to 85%, depending on the coupling efficiency . Scalability challenges include managing exothermic reactions during diazotization and minimizing solvent waste in purification.
Physicochemical Properties
Thermal Stability
Azo dyes generally exhibit thermal stability up to 200–250°C, making them suitable for high-temperature textile processing . While specific thermogravimetric analysis (TGA) data for this compound is unavailable, its structural similarity to N-(2-ethylhexyl) analogs suggests a decomposition onset near 300°C . The ethyl group’s electron-donating nature may slightly enhance stability compared to methyl-substituted variants.
Solubility and Partitioning
The compound is sparingly soluble in water (<0.1 g/L at 25°C) due to its hydrophobic aromatic and alkyl groups. It demonstrates better solubility in polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO), with logP values estimated at ~4.5–5.0 . This lipophilicity facilitates its use in non-aqueous dyeing processes but raises concerns about bioaccumulation in aquatic environments .
Industrial Applications
Textile Dyeing
As a disperse dye, N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine is applied to synthetic fibers (e.g., polyester, acetate) under high-temperature and pressure conditions. Its molecular structure allows for strong van der Waals interactions with polymer chains, ensuring colorfastness. Commercial formulations often include dispersing agents (e.g., lignosulfonates) to stabilize colloidal suspensions in dye baths .
Specialty Coatings
In paint and coating industries, the compound serves as a colorant for automotive finishes and industrial coatings, where UV stability and chemical resistance are critical. Its azo linkages absorb UV radiation, potentially reducing photodegradation of the polymer matrix . Recent patents describe hybrid coatings combining this dye with silica nanoparticles to enhance scratch resistance .
Environmental and Toxicological Profile
Ecotoxicity
Azo dyes are notorious for environmental persistence, with half-lives exceeding 100 days in aquatic systems under anaerobic conditions . While specific ecotoxicity data for this compound is limited, structural analogs exhibit moderate toxicity to Daphnia magna (48h EC₅₀: 10–50 mg/L) and algae (72h EC₅₀: 5–20 mg/L) . The ethyl group may reduce bioavailability compared to more hydrophilic derivatives, but long-term ecological risks remain a concern .
Human Health Considerations
Dermal exposure risks are highlighted by the compound’s structural similarity to Category 2 skin sensitizers . Occupational safety protocols mandate personal protective equipment (PPE) during handling, including nitrile gloves and respirators with organic vapor cartridges . Chronic exposure studies in mammals are lacking, necessitating precautionary measures in industrial settings.
Degradation and Remediation Strategies
Microbial Decolorization
White-rot fungi (Phanerochaete chrysosporium) and bacterial consortia (Pseudomonas spp.) have demonstrated efficacy in degrading azo dyes via enzymatic cleavage of the -N=N- bond. Laccase and azoreductase enzymes catalyze the initial breakdown into aromatic amines, which are subsequently mineralized under aerobic conditions . Pilot-scale bioreactors achieve >90% decolorization within 72 hours, though process optimization is required for industrial adoption .
Advanced Oxidation Processes (AOPs)
Future Research Directions
Green Synthesis Routes
Exploring biocatalysis (e.g., enzymatic diazotization) and solvent-free mechanochemical synthesis could reduce the environmental footprint of production. Pilot studies with immobilized laccase show promise for generating azo bonds under mild conditions (pH 5–7, 30°C) .
Smart Materials Integration
The compound’s photochromic potential remains untapped. Incorporating it into stimuli-responsive polymers or optical sensors could enable applications in wearable tech and environmental monitoring . Density functional theory (DFT) modeling is recommended to predict optoelectronic properties and guide material design .
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